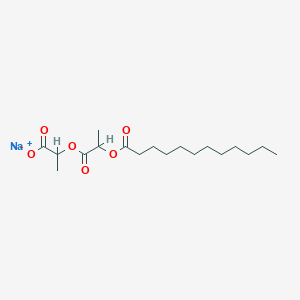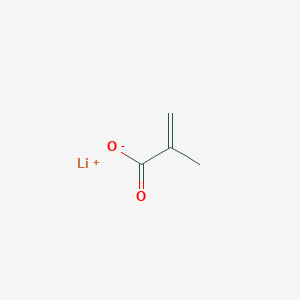
sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate typically involves the esterification of lauric acid (dodecanoic acid) with lactic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through processes such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and lactic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of ester groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Lauric acid and lactic acid.
Oxidation: Dodecanoic acid and lactic acid derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and food additives
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium stearoyl lactylate: Another ester of fatty acids with similar emulsifying properties.
Sodium lauroyl sarcosinate: A surfactant with comparable applications in personal care products.
Sodium cocoyl isethionate: Used in similar applications but derived from coconut oil
Uniqueness
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate is unique due to its specific combination of lauric acid and lactic acid, providing a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and antimicrobial agent in various formulations .
Propriétés
IUPAC Name |
sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZDAJPNNBYED-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)

![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)








